2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with hydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of readily available raw materials and mild reaction conditions to minimize production costs and environmental impact. The final product is purified through crystallization or other suitable methods to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indene derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various indene and hydrazine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
- 2,3-Dihydro-1H-inden-1-ylhydrazine hydrochloride
- 2,3-Dihydro-1H-inden-2-ylhydrazine mesylate
- 1,2,3,4-Tetrahydronaphthalen-1-ylhydrazine hydrochloride
Comparison: 2,3-Dihydro-1H-inden-4-ylhydrazine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and specific biological effects .
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-4-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-11-9-6-2-4-7-3-1-5-8(7)9;/h2,4,6,11H,1,3,5,10H2;1H |
InChI Key |
LAOVZPSSPYDQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)NN.Cl |
Origin of Product |
United States |
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